4,6-Dinitro-2-phenyl-2h-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitro-2-phenyl-2H-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups and a phenyl group attached to the benzotriazole core, making it a unique and valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole typically involves the nitration of 2-phenyl-2H-benzotriazole. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or chromatography techniques .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
4,6-Dinitro-2-phenyl-2H-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 4,6-diamino-2-phenyl-2H-benzotriazole .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,6-Dinitro-2-phenyl-2H-benzotriazole and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The nitro groups play a crucial role in these interactions, as they can participate in redox reactions and form reactive intermediates .
In industrial applications, the compound’s stability and ability to absorb UV light make it an effective UV stabilizer. It protects materials from degradation by absorbing harmful UV radiation and dissipating the energy as heat .
Vergleich Mit ähnlichen Verbindungen
4,6-Dinitro-2-phenyl-2H-benzotriazole can be compared with other benzotriazole derivatives, such as:
2-(2-Hydroxyphenyl)-2H-benzotriazole: This compound is used as a UV stabilizer in plastics and coatings.
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its use as a CK2 inhibitor in biological studies, this compound has different halogen substituents compared to the nitro groups in this compound.
2,4-Dinitrophenylhydrazine: While not a benzotriazole, this compound shares the dinitro substitution pattern and is used in analytical chemistry for detecting carbonyl compounds.
The uniqueness of this compound lies in its specific combination of nitro and phenyl groups attached to the benzotriazole core, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
6631-39-6 |
---|---|
Molekularformel |
C12H7N5O4 |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
4,6-dinitro-2-phenylbenzotriazole |
InChI |
InChI=1S/C12H7N5O4/c18-16(19)9-6-10-12(11(7-9)17(20)21)14-15(13-10)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
MBBLEKJKCKVQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C=C(C3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.